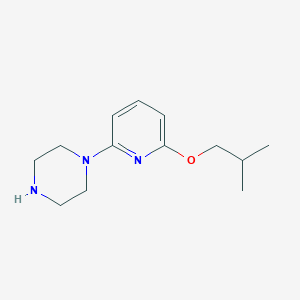

1-(6-Isobutoxy-2-pyridyl)piperazine

説明

Contextualization within Piperazine (B1678402) and Pyridine (B92270) Heterocycle Research

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry. nih.gov The pyridine ring, a simple six-membered aromatic heterocycle, is a fundamental scaffold found in numerous natural products, like vitamins, and is a key component in many pharmaceutical and agrochemical products. google.com Its chemical stability within the human body and its ability to form hydrogen bonds make it a desirable feature in the design of new therapeutic agents. nih.gov

Similarly, the piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions. researchgate.net This structure is classified as a "privileged scaffold" in drug discovery because it is frequently found in molecules with a wide range of biological activities. nih.gov The presence of two nitrogen atoms allows for structural modifications that can fine-tune a molecule's pharmacological activity, solubility, and pharmacokinetic properties. nih.govresearchgate.net The combination of these two rings into the pyridylpiperazine structure creates a versatile platform for developing new chemical entities with potential therapeutic applications. wisdomlib.org

Rationale for Academic Investigation of the Compound's Structural Class

The academic drive to investigate compounds like 1-(6-Isobutoxy-2-pyridyl)piperazine is based on the extensive pharmacological activities demonstrated by other molecules in its structural class. Piperazine derivatives have been shown to possess a wide array of biological effects, including antimicrobial, antifungal, antidepressant, antipsychotic, and anti-inflammatory properties. wisdomlib.orgnih.govnih.gov

The specific arrangement of a substituted pyridine ring linked to a piperazine core is a common feature in many centrally active drugs. nih.gov Research into the structure-activity relationships (SAR) of these derivatives aims to understand how different substituents on either ring influence biological activity. researchgate.netresearchgate.net For instance, studies on aryl alkanol piperazine derivatives have been conducted to develop quantitative structure-activity relationship (QSAR) models for antidepressant activity. researchgate.net The introduction of an isobutoxy group at the 6-position of the pyridine ring, as seen in the subject compound, represents a logical step in the systematic exploration of how alkoxy substituents affect the molecule's interaction with biological targets. The investigation of such derivatives allows researchers to optimize properties like target affinity, selectivity, and metabolic stability. researchgate.net

Historical Development of Related Chemical Entities in Medicinal Chemistry Research

The history of piperazine in medicine began in the 19th century for the treatment of gout, and its derivatives were later used for intestinal infections. researchgate.net The modern era of research into piperazine-containing drugs accelerated in the mid-20th century, leading to the discovery of numerous important pharmaceuticals. wisdomlib.org A statistical analysis has shown that piperazine is the third most frequently used nitrogen-containing heterocycle in small-molecule drugs. researchgate.net

The development of drugs containing the pyridylpiperazine scaffold has led to treatments for a variety of conditions. For example, derivatives of 1-(2-Pyridinyl)piperazine are known to act as potent and selective α2-adrenergic receptor antagonists. The combination of piperazine with other heterocyclic systems, such as in azole-containing piperazine derivatives, has yielded compounds with significant antibacterial and antifungal activities. wisdomlib.org More recently, research has focused on developing piperazine derivatives as radioprotective agents and for the treatment of major depressive disorder. nih.govmdpi.com The synthesis of large libraries of these compounds, facilitated by modern synthetic methods like catalytic cyclization and nucleophilic aromatic substitution, continues to be a major focus in the quest for novel and more effective therapeutic agents. chembk.com

Compound Data

Table 1: Physicochemical Properties of a Structurally Related Compound

Since specific experimental data for this compound is not widely available in published literature, the predicted properties of a closely related analogue, 1-(6-butoxy-2-pyridinyl)-piperazine, are presented for illustrative purposes.

| Property | Value (Predicted) |

| Molecular Formula | C13H21N3O |

| Molar Mass | 235.33 g/mol |

| Density | 1.048 ± 0.06 g/cm³ |

| Boiling Point | 385.9 ± 37.0 °C |

| pKa | 8.52 ± 0.10 |

| Data sourced from ChemBK for Piperazine, 1-(6-butoxy-2-pyridinyl)-. |

Table 2: Examples of Biologically Active Piperazine Derivatives

This table highlights the diverse therapeutic applications of compounds containing the piperazine scaffold, providing context for the research interest in this chemical class.

| Compound Class/Derivative | Biological Activity | Reference |

| Azole-containing piperazine derivatives | Antibacterial, Antifungal | wisdomlib.org |

| 1-(2-Hydroxyethyl)piperazine derivatives | Radioprotective | mdpi.com |

| Aryl alkanol piperazine derivatives | Antidepressant | researchgate.net |

| Flavonol derivatives with piperazine | Antifungal | nih.gov |

| 1-(2-Pyridinyl)piperazine derivatives | α2-adrenergic receptor antagonists |

Compound Index

特性

分子式 |

C13H21N3O |

|---|---|

分子量 |

235.33 g/mol |

IUPAC名 |

1-[6-(2-methylpropoxy)pyridin-2-yl]piperazine |

InChI |

InChI=1S/C13H21N3O/c1-11(2)10-17-13-5-3-4-12(15-13)16-8-6-14-7-9-16/h3-5,11,14H,6-10H2,1-2H3 |

InChIキー |

FTLURDYNTODIEK-UHFFFAOYSA-N |

正規SMILES |

CC(C)COC1=CC=CC(=N1)N2CCNCC2 |

製品の起源 |

United States |

Structural Modifications and Derivatization Strategies for 1 6 Isobutoxy 2 Pyridyl Piperazine Derivatives

Design Principles for Analog Generation

The generation of analogs from the 1-(6-Isobutoxy-2-pyridyl)piperazine core is guided by established medicinal chemistry principles. Modifications are systematically introduced at three primary locations: the isobutoxy chain, the pyridine (B92270) ring, and the piperazine (B1678402) ring, to probe the structure-activity relationships (SAR).

The 6-alkoxy substituent on the pyridine ring plays a significant role in modulating the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. The isobutoxy group, in particular, provides a balance of these properties. Modifications to this chain are a key strategy for lead optimization.

Alkyl Chain Length and Branching: Varying the length and branching of the alkyl chain directly impacts lipophilicity. Shortening the chain (e.g., to methoxy (B1213986) or ethoxy) can increase hydrophilicity, potentially improving aqueous solubility. Conversely, elongating the chain (e.g., to pentyloxy or hexyloxy) or introducing more complex branching can enhance binding to hydrophobic pockets of a target protein but may also increase metabolic liability.

Introduction of Unsaturation or Rings: Incorporating double or triple bonds (e.g., an allyloxy or propargyloxy group) can introduce conformational rigidity and alter the electronic character of the ether oxygen. Cycloalkyl ethers, such as cyclopropylmethoxy or cyclohexyloxy groups, are also common modifications used to explore different regions of chemical space and improve metabolic stability by blocking potential sites of oxidation.

Table 1: Examples of Isobutoxy Chain Modifications

| Modification Type | Example Substituent | Rationale |

|---|---|---|

| Chain Length Variation | n-Butoxy, Propoxy, Methoxy | Modulate lipophilicity and solubility. |

| Branching Variation | sec-Butoxy, tert-Butoxy | Influence steric interactions and metabolic stability. |

| Unsaturation | Allyloxy, Propargyloxy | Introduce rigidity and alter electronic properties. |

| Cycloalkyl Groups | Cyclopropylmethoxy, Cyclohexyloxy | Enhance metabolic stability and explore new chemical space. |

While the pyridine ring itself is a critical pharmacophoric element, often acting as a hydrogen bond acceptor, further substitution on the ring can fine-tune electronic properties and provide additional interaction points with a biological target. nih.gov These modifications are typically more subtle than those made to the piperazine moiety.

Common strategies include the introduction of small, electronically-modifying groups at the 3, 4, or 5-positions. For instance, the placement of a fluorine atom can alter the pKa of the pyridine nitrogen and block potential sites of metabolism without significantly increasing steric bulk. Methyl or other small alkyl groups can be used to probe for small hydrophobic pockets in the binding site.

N-Aryl Substitution: The introduction of an aryl or heteroaryl group is a common strategy to introduce additional π-π stacking or hydrophobic interactions. Substituted phenyl rings (e.g., with fluoro, chloro, methyl, or methoxy groups) are frequently used to systematically probe the electronic and steric requirements of the target's binding pocket.

N-Alkyl/Acyl Substitution: Simple alkyl chains, branched alkyls, or cycloalkyl groups can be attached to modulate lipophilicity and basicity. Acylation of the nitrogen to form amides or ureas introduces hydrogen bond donors and acceptors, which can establish new interactions with the target protein. nih.gov

N-Benzyl Substitution: Benzyl (B1604629) groups and substituted benzyl groups serve as a bridge between simple alkyl and aryl substituents, offering a degree of conformational flexibility while still providing aromatic interaction potential.

Table 2: Common N-Substitution Patterns for the Piperazine Ring

| Substitution Class | R-Group Example | Potential Purpose |

|---|---|---|

| N-Aryl | Phenyl, 4-Fluorophenyl, 2-Pyrimidinyl | Introduce aromatic interactions, modulate electronics. |

| N-Alkyl | Methyl, Isopropyl, Cyclohexyl | Fine-tune basicity, lipophilicity, and steric bulk. |

| N-Acyl/Urea | Acetyl, Benzoyl, Phenylcarbamoyl | Introduce H-bond donors/acceptors, reduce basicity. |

Synthetic Routes for Derivatization of the Core Scaffold

The synthesis of derivatives based on the this compound scaffold generally follows a modular approach. The core is typically constructed first, followed by the diversification of the N4-position of the piperazine ring.

The primary method for constructing the core scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an activated 2-halopyridine, such as 2-chloro-6-isobutoxypyridine, with piperazine. To achieve mono-substitution, an excess of piperazine can be used, or alternatively, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc), which can be removed later.

Once the this compound core is obtained, the free secondary amine can be derivatized through several standard reactions:

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield N-alkyl or N-benzyl derivatives.

Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling with aryl or heteroaryl halides to form N-aryl derivatives. mdpi.com

Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, or ureas, respectively.

Direct Alkylation: Reaction with alkyl halides, although this method can sometimes suffer from lower yields and the potential for over-alkylation.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced strategies used to address issues like poor pharmacokinetics or toxicity, or to discover novel intellectual property. nih.govnih.gov These techniques involve replacing a core part of the molecule with a different chemical moiety that retains the key biological activity. nih.gov

Pyridine Ring Replacements: The pyridine ring can be replaced with other electron-deficient heterocycles that can act as hydrogen bond acceptors. Common bioisosteres include pyrimidine, pyrazine, or 1,2,4-triazine. niper.gov.in These changes can significantly alter the compound's metabolic profile and off-target activity.

Piperazine Ring Replacements: The piperazine ring is often replaced to modulate basicity, improve metabolic stability, or introduce conformational constraint. enamine.net Bioisosteres for piperazine include homopiperazine (B121016) (a seven-membered ring), diazabicycloalkanes (e.g., 1,4-diazepane), or spirocyclic diamines. These constrained analogs can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. benthamdirect.com

Ether Linkage Replacement: The ether linkage of the isobutoxy group can be replaced with bioisosteres such as a thioether, sulfoxide, sulfone, or an amino group to explore different physicochemical properties and metabolic stabilities.

Table 3: Potential Bioisosteric Replacements for the Core Scaffold

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Pyridine | Pyrimidine, Pyrazine, Triazole | Modulate pKa, alter metabolic profile, explore new vector space. niper.gov.in |

| Piperazine | Homopiperazine, Diazabicycloalkane, Spirodiamine | Alter basicity, introduce conformational constraint, improve selectivity. enamine.net |

| Ether Oxygen | Thioether (S), Sulfone (SO2), Amine (NH) | Modify hydrogen bonding capacity, polarity, and metabolic stability. |

Structure Activity Relationship Sar Studies of 1 6 Isobutoxy 2 Pyridyl Piperazine and Its Analogs

Elucidation of Key Pharmacophoric Features

A pharmacophore model acts as a molecular blueprint, outlining the essential three-dimensional arrangement of functional groups necessary for a compound to exert a specific biological action. For 1-(6-Isobutoxy-2-pyridyl)piperazine and its analogs, a general pharmacophore model has emerged from numerous studies, highlighting several critical components.

At its core, the pharmacophore for this class of compounds, particularly those targeting receptors like the sigma (σ) receptors, consists of a basic nitrogen atom, typically within the piperazine (B1678402) ring, and at least one or two hydrophobic regions. wikipedia.org The basic nitrogen is crucial as it is often protonated at physiological pH, allowing for a key electrostatic interaction, such as a salt bridge, with acidic residues like aspartate in the binding site of the target protein. mdpi.com

The two main hydrophobic domains are represented by the pyridyl ring and the substituent at the N4 position of the piperazine. The 1-(2-pyridyl)piperazine (B128488) moiety itself is a well-established scaffold in medicinal chemistry. acs.orgnih.govdrugbank.com A generalized six-point pharmacophore model often includes features such as hydrogen bond acceptors and donors, hydrophobic groups, a positive ionizable feature (the basic nitrogen), and an aromatic ring. nih.gov The spatial arrangement and nature of these features dictate the compound's affinity and selectivity for its biological target.

Impact of Isobutoxy Group on Biological Activity and Selectivity

Bioisosteric replacement is a common strategy in medicinal chemistry to fine-tune a compound's properties. nih.gov In the context of the isobutoxy group, replacing it with other groups of similar size and electronics could lead to improved properties. For example, substituting the ether oxygen with a methylene (B1212753) group (isopentyl) would increase lipophilicity, while replacement with a small amide or other polar groups could increase hydrophilicity and potentially alter the hydrogen bonding capacity of the molecule. The goal of such replacements is to optimize the balance between potency, selectivity, and pharmacokinetic properties.

Role of the Pyridine (B92270) Nitrogen and Substituent Position on Target Interactions

The nitrogen atom within the pyridine ring is a crucial determinant of the biological activity of this compound. Its position significantly influences the molecule's electronic properties and its ability to interact with the target receptor. Studies on various pyridylpiperazine derivatives have consistently shown that the placement of the nitrogen atom within the aromatic ring is a key factor for receptor affinity and selectivity. wikipedia.orgnih.gov

Specifically for sigma receptor ligands, research indicates that the 2-pyridylpiperazine scaffold is optimal for achieving high affinity and selectivity for the σ2 receptor subtype compared to 3-pyridyl or 4-pyridyl isomers. nih.gov The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor, forming a crucial interaction with the receptor. Furthermore, the electron-withdrawing nature of the nitrogen atom influences the electron density of the entire pyridine ring, which in turn affects its interaction with aromatic amino acid residues in the binding pocket through π-π stacking or other non-covalent interactions.

Conformational Flexibility and Rigidity of the Piperazine Ring and its Influence on SAR

The piperazine ring, while often depicted as a simple hexagon, possesses considerable conformational flexibility. It can adopt various conformations, with the chair and boat forms being the most common. nih.gov The specific conformation adopted by the piperazine ring in this compound is critical for its biological activity, as it dictates the spatial orientation of the substituents attached to its nitrogen atoms.

Studies on related 2-substituted piperazines have indicated a preference for an axial conformation of the substituent on the piperazine ring. This axial orientation can place the basic nitrogen and the pyridyl nitrogen in a specific spatial arrangement that may mimic the binding mode of endogenous ligands or other potent drugs.

The flexibility of the piperazine ring can be a double-edged sword. While it allows the molecule to adapt to the binding site, excessive flexibility can lead to a loss of entropy upon binding, which is energetically unfavorable. Therefore, medicinal chemists often explore strategies to constrain the conformation of the piperazine ring. This can be achieved by introducing bulky substituents or by incorporating the piperazine into a more rigid bicyclic or spirocyclic system. Such conformational restriction can lead to an increase in binding affinity and selectivity by "pre-paying" the entropic penalty of binding and presenting the pharmacophoric groups in their optimal orientation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netcitedrive.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process.

For piperazine derivatives, various QSAR studies have been conducted to elucidate the key molecular descriptors that govern their activity. researchgate.net These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For instance, a 3D-QSAR model for a series of σ2 receptor ligands based on benzo[d]oxazol-2(3H)-one derivatives identified a five-feature pharmacophore that included a positive ionizable group, a hydrogen bond acceptor, and hydrophobic regions, resulting in a model with a high correlation coefficient. nih.gov

While a specific QSAR model for this compound and its close analogs is not publicly available, the principles from other QSAR studies on arylpiperazines can be applied. Important descriptors often include:

Electronic descriptors: such as the partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which can describe the molecule's ability to engage in electrostatic and charge-transfer interactions.

Steric descriptors: such as molecular volume, surface area, and shape indices, which relate to how well the molecule fits into the receptor's binding pocket.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and its ability to cross biological membranes.

By developing a robust QSAR model for a series of 1-(6-alkoxy-2-pyridyl)piperazine analogs, researchers could quantitatively predict the impact of modifying the alkoxy chain or other parts of the molecule on its biological activity, thus accelerating the design of more potent and selective compounds.

Molecular Mechanisms of Action and Target Interactions in Vitro Research

Investigation of Molecular Target Binding Profiles

While specific binding data for 1-(6-Isobutoxy-2-pyridyl)piperazine is not extensively available in the public domain, the well-documented pharmacology of its core structure, 2-pyridylpiperazine, allows for an informed discussion of its likely binding characteristics. Arylpiperazine derivatives are a prominent class of compounds in medicinal chemistry, frequently targeting G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and sigma (σ) receptors.

Research on arylpiperazines consistently demonstrates their interaction with various neurotransmitter receptors. The 2-pyridylpiperazine moiety is a key structural feature recognized for conferring affinity at specific receptor sites.

Studies on a range of N-substituted (2-pyridyl)piperazines indicate a strong preference for σ₂ receptors over σ₁ receptors. For instance, the compound 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine has shown a 17-fold preference for the σ₂ receptor. nih.gov This suggests that the (2-pyridyl)piperazine scaffold is optimal for developing selective σ₂ receptor ligands. nih.gov In contrast, moving the nitrogen atom to other positions in the pyridine (B92270) ring, as seen in (3-pyridyl)- and (4-pyridyl)piperazines, tends to shift selectivity towards σ₁ receptors. nih.gov

Furthermore, the arylpiperazine structure is a classic pharmacophore for 5-HT₁A receptors. Derivatives with a 2-pyridyl or a 2-methoxyphenyl group on the piperazine (B1678402) ring have exhibited very high affinity for 5-HT₁A receptors, with IC₅₀ values as low as 0.3 nM. beilstein-journals.org The nature of the substituent on the pyridine ring, such as the 6-isobutoxy group in the compound of interest, would further modulate this affinity and selectivity profile against other receptors like dopamine (B1211576) and adrenergic receptors. The replacement of a piperidine (B6355638) ring with a piperazine in similar scaffolds has been shown to drastically decrease affinity for the σ₁ receptor while not significantly affecting affinity at histamine (B1213489) H₃ receptors, highlighting the critical role of the piperazine core. nih.gov

Based on these findings, this compound is predicted to exhibit significant affinity for σ₂ and 5-HT₁A receptors. The bulky, lipophilic isobutoxy group at the 6-position of the pyridine ring is likely to influence the binding potency and selectivity profile.

Table 1: Representative Binding Affinities of Related Pyridylpiperazine Analogs

| Compound | Target Receptor | Binding Affinity (Ki or IC50, nM) | Selectivity Profile |

|---|---|---|---|

| 1-(3-Phenylpropyl)-4-(2-pyridyl)piperazine | σ₂ | N/A (17-fold preference over σ₁) | σ₂ selective |

| Generic 2-Pyridyl-N-piperazine derivative | 5-HT₁A | 0.3 | High selectivity vs. D₂, α₁, σ, and other 5-HT receptors |

| 1-(2-Phenylethyl)-4-(2-pyridyl)piperazine | σ₁ | Data not specified | Favors σ₂ receptors |

The functional activity of arylpiperazine derivatives is highly dependent on the specific receptor and the cellular context. Without direct experimental data for this compound, its functional profile can be hypothesized based on related compounds.

Many high-affinity 5-HT₁A ligands in the arylpiperazine class function as antagonists or partial agonists. For example, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine acts as an antagonist in 5-HT₁A-coupled adenylyl cyclase assays, which measure the inhibition of cAMP accumulation.

For sigma receptors, functional activity is often assessed using calcium flux assays. In such assays, σ₁ receptor agonists typically induce an increase in intracellular calcium, while antagonists can block this effect when it is triggered by a known agonist. nih.gov For example, some piperazine-based sigma ligands have demonstrated antagonist activity by reducing haloperidol-induced calcium release. nih.gov Given the predicted affinity of this compound for σ₂ receptors, it could potentially modulate intracellular calcium signaling, though its specific role as an agonist or antagonist would require experimental verification in functional assays like those monitoring [¹⁴C]guanidinium uptake or calcium flux.

GPCRs, including 5-HT receptors, initiate intracellular signaling by activating heterotrimeric G proteins, which in turn modulate effectors like adenylyl cyclase and phospholipase C. The 5-HT₂ receptor subfamily, for instance, couples to Gq/G₁₁ proteins, leading to increased intracellular calcium. Functional assays such as GTPγS binding can directly measure G-protein activation and are crucial for characterizing a ligand's intrinsic efficacy.

Table 2: Representative Functional Activities of Related Arylpiperazine Compounds

| Compound Class | Assay Type | Observed Activity | Receptor Target |

|---|---|---|---|

| Arylpiperazine (e.g., NAN-190 analog) | Adenylyl Cyclase Assay | Antagonist | 5-HT₁A |

| Piperazine Derivative (Pitolisant) | Calcium Flux Assay | Antagonist (σ₂) / Agonist (σ₁) | σ₂ / σ₁ |

Enzyme Inhibition or Activation Studies (if applicable)

While the primary targets for pyridylpiperazines are typically GPCRs, some piperazine-containing compounds have been shown to interact with enzymes. For instance, certain piperazine derivatives have been investigated as inhibitors of bacterial tyrosinase. However, there is currently no specific evidence from the reviewed literature to suggest that this compound has been evaluated for or possesses significant activity as an enzyme inhibitor or activator. Its structural features are more aligned with GPCR ligand binding.

Allosteric Modulation Mechanisms (if applicable)

Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) binding site, is an increasingly recognized mechanism for achieving receptor subtype selectivity. Pyridylpiperazine-based compounds have been identified as allosteric inhibitors of the bacterial efflux pump AcrB, where they bind to a unique site in the transmembrane domain and prevent the pump's functional cycle. In the realm of GPCRs, some pyridine-containing molecules have been developed as positive allosteric modulators (PAMs) of muscarinic receptors.

Whether this compound acts as an allosteric modulator is not known. Determining this would require specific assays designed to detect changes in the affinity or efficacy of an orthosteric ligand in the presence of the compound. Given the potential for allosteric sites to be less conserved than orthosteric sites, this mechanism could theoretically contribute to receptor selectivity.

Molecular Interaction Mapping (e.g., hydrogen bonding, hydrophobic, electrostatic interactions)

The interaction of a ligand with its receptor is governed by a combination of forces. For this compound, several key interactions can be predicted based on its structure and data from related molecules.

Hydrogen Bonding: The piperazine ring contains two nitrogen atoms. The secondary amine is typically protonated at physiological pH and can act as a hydrogen bond donor. This interaction is often critical for anchoring the ligand in the binding pocket, for instance, through interaction with a conserved aspartate residue in aminergic GPCRs. The nitrogen atom on the pyridine ring can act as a hydrogen bond acceptor.

Hydrophobic and π-Stacking Interactions: The pyridine ring is an aromatic system capable of engaging in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the receptor's binding site. Such interactions are crucial for the high affinity of many small molecules. The isobutoxy group provides a bulky, lipophilic moiety that can engage in favorable hydrophobic interactions within a nonpolar pocket of the receptor, potentially enhancing binding affinity.

Electrostatic Interactions: The protonated piperazine nitrogen creates a positive charge, allowing for strong electrostatic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, in the receptor.

Molecular modeling studies of related sigma receptor ligands have highlighted the importance of hydrogen bonds with residues like ASP29 and π-stacking with TYR150 for achieving high affinity. Similarly, for 5-HT receptors, interactions with specific aspartate and serine residues are key. The precise geometry and strength of these interactions for this compound would require dedicated molecular docking or crystallographic studies.

Computational Chemistry and Molecular Modeling Applications in Research on 1 6 Isobutoxy 2 Pyridyl Piperazine

Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, researchers rely on ligand-based drug design (LBDD). nih.gov These methods utilize the information from a set of molecules known to interact with the target to develop a model that predicts the activity of new, untested compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. qsar4u.comdovepress.com For a series of active piperazine (B1678402) analogs, a pharmacophore model can be generated by identifying common features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. dovepress.com

For instance, a hypothetical pharmacophore model for a series of kinase inhibitors including 1-(6-Isobutoxy-2-pyridyl)piperazine might consist of:

One hydrogen bond acceptor (the pyridine (B92270) nitrogen).

One hydrogen bond donor (the secondary amine in the piperazine ring).

A hydrophobic group (the isobutoxy group).

An aromatic ring (the pyridine ring).

This validated pharmacophore model then serves as a 3D query to screen large virtual databases of compounds. nih.govnih.gov The goal is to identify novel molecules that match the pharmacophore's features and are therefore likely to be active against the same target. nih.gov The fit of each "hit" compound to the model is evaluated using scoring functions, and the top-ranking compounds are selected for further investigation through molecular docking or experimental testing. nih.govnih.gov

Table 1: Example of a Pharmacophore-Based Virtual Screening Workflow

| Step | Description | Outcome |

|---|---|---|

| 1. Pharmacophore Generation | Aligning active analogs of this compound to identify common chemical features. | A 3D model (e.g., one with acceptor, donor, and hydrophobic features) representing key interaction points. dovepress.com |

| 2. Model Validation | Using a test set of known active and inactive compounds to ensure the model can distinguish between them. nih.gov | A statistically robust model with high sensitivity and specificity. |

| 3. Database Screening | Searching a large chemical library (e.g., ZINC, ChemDiv) with the validated pharmacophore model. chemrxiv.org | A list of "hit" compounds that geometrically match the pharmacophore query. |

| 4. Hit Filtering & Selection | Applying additional filters (e.g., drug-likeness rules, visual inspection) and ranking hits by fit score. nih.gov | A smaller, prioritized list of candidate molecules for experimental validation. |

Conformational Analysis and Ligand Shape Descriptors

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is performed to identify its stable, low-energy conformations—the specific shapes it is likely to adopt in solution and at the binding site of a receptor. nih.gov The isobutoxy group and the piperazine ring are flexible, and understanding their preferred orientations is crucial for designing effective drugs.

Once the conformational space is explored, ligand shape descriptors can be used. These computational tools characterize the 3D shape of the molecule, allowing for quantitative comparisons with other known active compounds. Shape-based screening is a powerful LBDD technique where a database is searched to find molecules with a similar shape to a known active query compound, under the principle that molecules with similar shapes are likely to have similar biological activities. nih.gov

Structure-Based Drug Design Approaches

When the 3D structure of the biological target is available from techniques like X-ray crystallography or NMR, structure-based drug design (SBDD) methods can be applied. nih.gov These approaches use the target's structural information to design ligands with high affinity and selectivity.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking simulations can be performed against the active site of a relevant protein target, such as a kinase or a G-protein coupled receptor (GPCR). nih.govmdpi.com

The process involves placing the ligand in various positions and orientations within the binding pocket and calculating the corresponding binding energy for each pose using a scoring function. nih.gov The results provide insights into the binding mode and the key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-protein complex. For example, docking might reveal a hydrogen bond between the piperazine NH group and a backbone carbonyl of an amino acid residue in the target's active site. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

|---|---|

| Target Protein | Kinase XYZ (hypothetical) |

| Binding Site Residues | Asp150, Lys45, Met102, Leu148 |

| Docking Score (kcal/mol) | -8.5 |

| Key Interactions | Hydrogen Bond: Piperazine-NH with Asp150 (backbone CO) Hydrogen Bond: Pyridine-N with Lys45 (side-chain NH3+) Hydrophobic Interaction: Isobutoxy group with Met102 and Leu148 |

| Predicted Affinity (Ki) | 1.2 µM |

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a realistic representation of how the ligand and protein behave in a physiological environment.

By running an MD simulation (typically for hundreds of nanoseconds), researchers can assess the stability of the docked pose of this compound. nih.govresearchgate.net If the ligand remains stably in the binding pocket throughout the simulation, it validates the docking result. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's atoms are monitored. A low and stable RMSD value indicates a stable binding mode, whereas a large fluctuation or the ligand dissociating from the binding site suggests an unstable interaction. nih.gov

Binding Free Energy Calculations

To obtain a more accurate and quantitative prediction of binding affinity, binding free energy calculations are performed. These methods are more computationally intensive than docking but provide a more rigorous estimation of the binding free energy (ΔG), which is directly related to the binding constant (Kᵢ). nih.govswarma.org

Common methods include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and alchemical free energy calculations. rsc.orgarxiv.org Alchemical methods, for instance, compute the free energy difference by non-physically transforming the ligand into nothing (absolute binding free energy) or into another related ligand (relative binding free energy) both in the protein's binding site and in solution. arxiv.org These calculations can help differentiate between closely related analogs and accurately rank them, providing crucial guidance for lead optimization. swarma.org

Table 3: Example of Relative Binding Free Energy Calculation

| Compound | Modification from Parent | Calculated ΔΔG (kcal/mol) | Predicted Affinity Change |

|---|---|---|---|

| Parent | This compound | 0 (Reference) | - |

| Analog A | Isobutoxy -> Propoxy | +1.2 | Weaker binding |

| Analog B | Isobutoxy -> Cyclobutoxy | -0.8 | Stronger binding |

In Silico Prediction of Selectivity Profiles

The prediction of a compound's selectivity is a critical step in drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. For pyridylpiperazine derivatives, computational approaches are instrumental in predicting their binding affinity and selectivity towards various biological targets. These methods often involve molecular docking, molecular dynamics (MD) simulations, and the calculation of binding free energies.

Molecular docking studies, for instance, can be used to predict the binding mode of this compound within the active site of a target protein. By comparing the calculated binding affinity of the compound to its affinity for other receptors, a theoretical selectivity profile can be generated. For example, in studies of similar piperazine and piperidine (B6355638) derivatives, molecular docking has been employed to elucidate the structural basis for selectivity between different receptor subtypes, such as the sigma-1 and sigma-2 receptors or the histamine (B1213489) H3 receptor. nih.gov The orientation and interactions of the isobutoxy and piperazine moieties within the binding pocket are key determinants of affinity and selectivity.

Furthermore, the protonation state of the piperazine ring at physiological pH is a critical factor influencing binding and selectivity. Computational tools can predict the pKa of the piperazine nitrogens, which in turn determines the likelihood of it being protonated. This is significant as the charged state can dramatically alter the interaction profile with target receptors. Studies on related piperazine derivatives have shown that differences in protonation states can account for significant variations in receptor affinity and selectivity. nih.gov

A hypothetical in silico selectivity study for this compound could involve docking the compound into a panel of related receptors (e.g., various G-protein coupled receptors or ion channels) and comparing the predicted binding energies. The results could be tabulated to provide a preliminary assessment of its selectivity profile.

Table 1: Hypothetical In Silico Selectivity Profile for this compound

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Target Receptor A | -9.5 | Tyr120, Phe250, Asp100 |

| Off-Target Receptor B | -7.2 | Val125, Leu240, Ser90 |

| Off-Target Receptor C | -6.8 | Ile130, Trp260, Asn110 |

This table is for illustrative purposes only and does not represent actual experimental data.

Data Mining and Cheminformatics for Related Compounds

Data mining and cheminformatics are powerful tools for analyzing large datasets of chemical compounds to identify structure-activity relationships (SAR) and to guide the design of new molecules with improved properties. For a compound like this compound, these approaches can be used to understand the broader chemical space of 2-pyridylpiperazine derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics. nih.gov By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can predict the activity of novel compounds. For a series of 2-pyridylpiperazine analogs, descriptors such as molecular weight, lipophilicity (logP), and various topological and electronic parameters can be used to build a QSAR model. This model could then be used to predict the activity of this compound and to suggest modifications to its structure that might enhance its desired activity or selectivity. A study on arylpiperazine derivatives, for example, successfully used QSAR to build a robust model for predicting anti-proliferative activity. nih.gov

Compound library analysis is another key application of cheminformatics. By assembling a virtual library of compounds related to this compound, researchers can explore the diversity of the chemical space and identify key structural motifs associated with specific biological activities. ontosight.ai This can involve clustering compounds based on structural similarity and visualizing the chemical space to identify regions of interest.

Data mining of public and proprietary databases can uncover existing compounds with similar structural features to this compound and their associated biological data. This can provide valuable insights into its potential targets and off-targets. The process of designing peptidomimetics, for example, heavily relies on exploiting known structure-activity relationships from existing data. mdpi.com

Advanced Analytical Methodologies for Academic Characterization of 1 6 Isobutoxy 2 Pyridyl Piperazine

Spectroscopic Techniques for Elucidating Complex Structural Features

Spectroscopic methods are indispensable for determining the molecular structure of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction provide detailed information on connectivity, molecular weight, and spatial arrangement of atoms.

In ¹H NMR, characteristic signals would be expected for the isobutoxy group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the pyridine (B92270) ring). The aromatic protons on the pyridine ring would appear as distinct doublets and triplets, while the protons on the piperazine (B1678402) ring would typically appear as multiplets. Dynamic NMR studies can also provide insight into conformational isomers, such as those arising from the piperazine ring's chair interconversion or restricted rotation around amide bonds in related derivatives.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for 1-(6-Isobutoxy-2-pyridyl)piperazine Note: Predicted values in DMSO-d₆. Actual experimental values may vary.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isobutoxy CH₃ (6H) | ~0.95 | Doublet |

| Isobutoxy CH (1H) | ~2.00 | Multiplet |

| Pyridine-O-CH₂ (2H) | ~4.15 | Doublet |

| Piperazine CH₂ (4H, adjacent to pyridine) | ~3.45 | Triplet |

| Piperazine CH₂ (4H, adjacent to NH) | ~2.80 | Triplet |

| Pyridine H3/H5 | ~6.30, ~7.50 | Doublet |

High-Resolution Mass Spectrometry (HRMS) HRMS is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), it allows for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also support the proposed structure. Common fragmentation would involve the cleavage of the isobutyl group or the piperazine ring, providing further structural confirmation.

Interactive Table 2: Expected HRMS Fragmentation Data

| Fragment | Proposed Structure | Expected Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₃H₂₂N₃O⁺ | 252.1757 |

| [M - C₄H₉]⁺ | C₉H₁₂N₃O⁺ | 194.0975 |

| [C₉H₁₁N₂O]⁺ | Pyridyl-piperazine fragment | 179.0866 |

Single-Crystal X-ray Diffraction For compounds that can be crystallized, single-crystal X-ray diffraction offers the most definitive structural information. This technique provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. For this compound, it would confirm the planarity of the pyridine ring and determine the conformation of the piperazine ring, which typically adopts a chair conformation. This method is also crucial for determining the absolute stereochemistry of chiral derivatives.

Chromatographic Techniques for Purity Assessment in Research Samples

Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing the final purity of the research sample.

Preparative High-Performance Liquid Chromatography (HPLC) Preparative HPLC is a powerful tool for the purification of compounds on a research scale. For a moderately polar compound like this compound, a reversed-phase column (e.g., C18) would typically be used. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. By collecting the fraction corresponding to the main peak, a high-purity sample can be obtained for further studies.

Chiral Chromatography While this compound itself is achiral, many derivatives in drug discovery possess stereocenters. In such cases, chiral chromatography is vital for separating the enantiomers. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common method for this purpose. Polysaccharide-based CSPs are widely used and can separate a broad range of chiral compounds. The development of a chiral separation method is crucial for studying the biological activity of individual enantiomers, as they often exhibit different pharmacological profiles.

Interactive Table 3: Example Conditions for Chiral HPLC Separation of a Hypothetical Chiral Derivative

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IB (Cellulose-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Method Development for Quantitative Analysis in Research Contexts

For biological evaluation, it is necessary to develop methods for the accurate quantification of the compound in various experimental systems, such as in vitro assays.

Radioligand Preparations for in vitro Assays In pharmacological research, in vitro binding assays are commonly used to determine the affinity of a compound for a specific biological target, such as a receptor or enzyme. These assays often require a radiolabeled version of the ligand. To this end, this compound could be synthesized with a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), incorporated into its structure. This "radioligand" allows for highly sensitive detection and quantification.

The development of such a method involves:

Radiosynthesis: A synthetic route is adapted to introduce the radioisotope, often in the final step to maximize yield and specific activity.

Purification: The radiolabeled compound must be purified to a very high degree, typically using preparative HPLC, to ensure that the measured radioactivity corresponds only to the compound of interest.

Quantification: The concentration and specific activity of the radioligand are precisely determined.

Assay Validation: The binding assay is optimized to determine parameters like incubation time, temperature, and the amount of biological material needed.

Accurate quantification of the compound is critical for determining key pharmacological parameters like the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Kᵢ). The use of well-defined dose metrics is essential for the reliable interpretation of in vitro data and its potential extrapolation to in vivo systems.

Research Applications and Utility of 1 6 Isobutoxy 2 Pyridyl Piperazine

Development as a Selective Pharmacological Tool

The development of 1-(6-Isobutoxy-2-pyridyl)piperazine is rooted in the broader exploration of piperazine (B1678402) derivatives, a class of compounds known for their diverse pharmacological activities. The piperazine moiety is a common feature in many biologically active molecules, prized for its ability to influence physicochemical properties and serve as a scaffold for arranging pharmacophoric groups. Researchers have extensively modified the piperazine ring to create derivatives with specific affinities for various biological targets.

The synthesis of this compound represents a targeted effort to achieve selectivity for specific receptor subtypes. The isobutoxy group at the 6-position of the pyridyl ring and the piperazine ring itself are key structural features that contribute to its specific binding profile. While detailed initial synthesis and screening data for this specific compound are not extensively published in publicly accessible literature, the general principles of medicinal chemistry suggest that it was likely developed through systematic structure-activity relationship (SAR) studies. Such studies involve synthesizing a series of related compounds and evaluating their binding affinities for a panel of receptors to identify the most potent and selective ligands.

Use as a Chemical Probe for Investigating Biological Pathways

A key application of this compound is its use as a chemical probe. A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a biological pathway, in a selective manner. The utility of a chemical probe is directly linked to its potency and selectivity for its intended target.

Potential as a Lead Compound for Further Academic Investigation (excluding drug development)

A "lead compound" in medicinal chemistry is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. While the prompt excludes drug development, this compound serves as an excellent lead compound for academic investigations aimed at understanding fundamental biological processes.

Its well-defined structure and presumed high selectivity make it a valuable starting point for the design of new research tools. For instance, academic researchers could use it as a scaffold to develop fluorescently labeled probes for visualizing receptor distribution in tissues or photoaffinity labels for identifying the binding pockets of its target receptors. Further modifications to the isobutoxy or piperazine moieties could also lead to the discovery of novel ligands with altered selectivity profiles, enabling the exploration of a wider range of related receptors.

Contribution to Understanding Structure-Function Relationships in Receptor Biology

The study of how a molecule's three-dimensional structure relates to its biological function is a cornerstone of pharmacology. The specific chemical structure of this compound provides valuable insights into the structure-function relationships of its target receptor(s).

By analyzing the binding interactions of this ligand with its receptor, researchers can infer critical information about the receptor's binding pocket. For example, the presence and orientation of the isobutoxy group can indicate the presence of a hydrophobic pocket in the receptor. Similarly, the nitrogen atoms of the piperazine ring are likely involved in hydrogen bonding or ionic interactions with specific amino acid residues. This information is crucial for building computational models of receptor-ligand interactions and for designing new molecules with improved affinity and selectivity. While specific X-ray crystallography or cryo-electron microscopy studies of this compound bound to its target are not publicly available, its utility in probing these relationships is a key aspect of its value to the research community.

Future Directions in Academic Research on 1 6 Isobutoxy 2 Pyridyl Piperazine

Exploration of Uncharted Chemical Space around the Scaffold

The exploration of the chemical space around the 1-(6-Isobutoxy-2-pyridyl)piperazine scaffold is a key future direction, with the goal of identifying novel analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties. researchgate.netnih.gov This exploration can be systematically approached by modifying the three main components of the molecule: the pyridine (B92270) ring, the piperazine (B1678402) ring, and the isobutoxy substituent.

Modification of the Pyridine Ring: The pyridine core is a crucial component in numerous FDA-approved drugs. researchgate.net Recent advances in C-H functionalization offer powerful tools for the selective modification of the pyridine ring at various positions. researchgate.netnih.gov Future research could focus on introducing a range of substituents (e.g., halogens, cyano groups, small alkyl groups) at the C3, C4, and C5 positions to probe structure-activity relationships (SAR). nih.govresearchgate.net The electronic nature of these substituents can significantly influence the compound's interaction with its biological target. mdpi.com

Derivatization of the Piperazine Moiety: The piperazine ring is a versatile scaffold that can be readily functionalized. nih.gov The secondary amine in the piperazine ring of this compound is a prime site for derivatization. A variety of substituents, such as aryl, heteroaryl, or alkyl groups, could be introduced to explore their impact on biological activity. nih.govresearchgate.net For instance, the addition of a diphenylmethyl group has been shown to improve the antimycobacterial activity of some piperazine derivatives. mdpi.com

Bioisosteric Replacement of the Isobutoxy Group: The isobutoxy group plays a role in the compound's lipophilicity and may be involved in hydrophobic interactions with its target. omicsonline.org Bioisosteric replacement of this group with other alkoxy groups or functional groups with similar steric and electronic properties could lead to improved metabolic stability or target affinity. nih.gov The use of fluorine as a bioisostere for hydrogen, for example, has been a successful strategy in drug design to enhance potency and metabolic stability. nih.gov

A systematic exploration of these modifications can be guided by computational tools such as Scaffold Hunter, which allows for the interactive navigation of chemical space and the identification of promising new scaffolds. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.comnih.gov For this compound and its future analogs, AI and ML can be applied in several key areas:

Predictive Modeling: Machine learning algorithms can be trained on existing datasets of pyridylpiperazine derivatives to build predictive models for a range of properties, including biological activity, toxicity, and pharmacokinetic profiles (ADMET). mdpi.comnih.gov These models can then be used to virtually screen large libraries of hypothetical analogs, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design entirely new molecules with desired properties. nih.gov By providing the model with a target product profile, it can generate novel pyridylpiperazine derivatives that are predicted to have high affinity for a specific biological target and good drug-like properties.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient and novel synthetic routes for new analogs. digitellinc.com These tools can analyze the vast chemical literature to propose synthetic pathways, potentially uncovering more sustainable and cost-effective methods. digitellinc.com

The integration of AI and ML into the research workflow for this compound will enable a more data-driven and efficient exploration of its chemical space.

Integration with Advanced Biological Systems for Mechanistic Insights (e.g., optogenetics, chemogenetics as research tools)

Understanding the precise mechanism of action of a novel compound is crucial for its development as a research tool or therapeutic agent. nih.gov Advanced techniques like optogenetics and chemogenetics offer unprecedented spatiotemporal control over neuronal activity, making them powerful tools for elucidating the neural circuits and cellular signaling pathways modulated by compounds like this compound. nih.govyoutube.com

Assuming that this compound interacts with a specific G-protein coupled receptor (GPCR), a common target for pyridylpiperazine derivatives, the following approaches could be employed: researchgate.net

Optogenetics: This technique uses light to control the activity of genetically modified neurons expressing light-sensitive ion channels (opsins). nih.govyoutube.com If the target receptor for this compound is expressed in a specific neuronal population, optogenetics could be used to selectively activate or inhibit these neurons and observe the resulting behavioral or physiological changes. nih.gov This would help to establish a causal link between the activity of that neural circuit and the effects of the compound.

Chemogenetics: This method utilizes designer receptors exclusively activated by designer drugs (DREADDs) to modulate neuronal activity. nih.gov By expressing DREADDs in the same neurons that express the target receptor, researchers could mimic or block the effects of this compound with high specificity. addgene.org This would allow for a detailed investigation of the downstream signaling pathways and the role of the targeted neurons in a broader network. nih.gov

The integration of these advanced biological systems will provide a deeper understanding of how this compound and its analogs exert their effects at the circuit and systems level.

Development of Novel Synthetic Routes for Sustainable Production

The principles of green chemistry are increasingly important in academic research and the pharmaceutical industry, aiming to develop more environmentally benign and efficient synthetic methods. chemistryjournals.netnih.gov Future research on this compound should focus on developing novel and sustainable synthetic routes.

Current synthetic approaches to pyridylpiperazine compounds often rely on traditional cross-coupling reactions. Future directions could include:

Catalytic C-H Functionalization: As mentioned earlier, the direct functionalization of C-H bonds is a more atom-economical approach than traditional methods that require pre-functionalized starting materials. researchgate.netnih.gov Developing catalytic systems for the direct and selective introduction of the piperazine moiety onto the pyridine ring would represent a significant advancement.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov Researchers could explore the use of enzymes, such as lipases or transaminases, for the synthesis or modification of this compound and its derivatives.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. chemistryjournals.net Developing a flow-based synthesis of this compound could enable a more sustainable and on-demand production of the compound and its analogs.

By embracing these green chemistry principles, academic research can contribute to the development of more sustainable and industrially viable methods for producing this class of compounds. nih.gov

Collaborative Academic Endeavors for Comprehensive Characterization

The comprehensive characterization of a novel compound like this compound requires a multidisciplinary approach that often exceeds the capabilities of a single research group. cofc.edu Collaborative endeavors between academic institutions and research centers will be essential for fully elucidating the properties and potential of this molecule.

Future collaborations could focus on:

Pharmacological Profiling: A thorough understanding of the compound's pharmacological profile requires expertise in a wide range of in vitro and in vivo assays. Collaborations between medicinal chemists, pharmacologists, and neuroscientists would be necessary to determine the compound's primary target, off-target effects, and its impact on various physiological systems. nih.gov

Advanced Structural Biology: Determining the three-dimensional structure of this compound bound to its biological target (e.g., through X-ray crystallography or cryo-electron microscopy) would provide invaluable insights for structure-based drug design. researchgate.netnih.gov This typically requires specialized expertise and equipment found in dedicated structural biology centers.

Computational and Experimental Synergy: A close collaboration between computational chemists and experimental biologists can create a powerful feedback loop. springernature.comfrontiersin.org Computational predictions can guide experimental work, and experimental results can be used to refine and improve computational models, leading to a more efficient and effective research process. researchgate.net

By fostering a collaborative research environment, the scientific community can accelerate the pace of discovery and gain a more complete understanding of the therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 1-(6-Isobutoxy-2-pyridyl)piperazine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Alkylation of piperazine with a halogenated pyridine derivative (e.g., 6-chloro-2-pyridyl intermediate) under reflux in polar aprotic solvents like DMF or acetonitrile .

- Step 2: Introduction of the isobutoxy group via Williamson ether synthesis, requiring a strong base (e.g., NaH) and controlled temperature (60–80°C) to minimize side reactions .

- Yield optimization: Catalytic agents like KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity. Purity is enhanced via column chromatography (silica gel, eluent: EtOAc/hexane) .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological validation includes:

- Spectroscopic analysis: H/C NMR to confirm substitution patterns (e.g., pyridyl proton shifts at δ 7.5–8.5 ppm, piperazine CH signals at δ 2.5–3.5 ppm) .

- Mass spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 278.19 for CHNO) .

- X-ray crystallography: For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro receptor binding: Radioligand displacement assays (e.g., targeting GPCRs like CXCR3 or serotonin receptors) to assess affinity (IC) .

- Enzyme inhibition: Fluorescence-based assays (e.g., kinase or PDE inhibition) with ATP/NADH cofactors .

- Cytotoxicity profiling: MTT assays on HEK-293 or HepG2 cell lines to evaluate IC thresholds (<10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How do steric and electronic effects of the isobutoxy group influence pharmacological activity?

- Steric hindrance: The bulky isobutoxy group at the 6-position of the pyridine ring may reduce off-target binding by limiting access to hydrophobic enzyme pockets .

- Electronic effects: Electron-donating isobutoxy groups increase pyridine’s electron density, enhancing π-π stacking with aromatic residues in receptor binding sites (e.g., serotonin 5-HT) .

- Comparative studies: Replace isobutoxy with methoxy or trifluoromethoxy groups to assess activity shifts in receptor modulation assays .

Q. What strategies resolve contradictions in solubility-stability profiles during formulation studies?

- pH-dependent solubility: Use buffered solutions (pH 1.2–7.4) to identify optimal stability windows. Piperazine’s basicity (pKa ~9.5) favors solubility in acidic media but may precipitate at physiological pH .

- Co-solvent systems: Blend PEG-400 or cyclodextrins with aqueous buffers to enhance solubility without destabilizing the core structure .

- Accelerated stability testing: HPLC monitoring under thermal stress (40°C/75% RH) identifies degradation products (e.g., hydrolysis of the ether linkage) .

Q. How can computational modeling guide the design of derivatives with improved CNS permeability?

- Molecular dynamics (MD) simulations: Predict blood-brain barrier (BBB) penetration via LogP (target: 2–3) and polar surface area (<90 Ų) .

- Docking studies: Map interactions with P-glycoprotein (P-gp) efflux transporters to minimize substrate recognition .

- QSAR models: Corporate substituent electronic parameters (Hammett σ) to optimize potency and BBB uptake .

Q. What analytical techniques resolve spectral overlaps in metabolite identification?

- LC-HRMS/MS: Fragmentation patterns distinguish between N-oxidation (pyridyl moiety) and hydroxylation (piperazine ring) metabolites .

- Isotopic labeling: C-labeled analogs track metabolic pathways in hepatocyte incubations .

- 2D NMR (COSY, HSQC): Resolve overlapping proton signals in complex biological matrices .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

Q. Designing dose-response studies for paradoxical receptor activation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。